molecular formula C12H17ClN2O B3406187 4-(Piperidin-2-yl)benzamide hydrochloride CAS No. 2549022-58-2

4-(Piperidin-2-yl)benzamide hydrochloride

Cat. No. B3406187
CAS RN: 2549022-58-2
M. Wt: 240.73
InChI Key: VBQNMBPIXAGUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-2-yl)benzamide hydrochloride, also known as PBA or PBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBA is a white crystalline powder that is soluble in water and has a molecular weight of 268.81 g/mol. In

Scientific Research Applications

Chemical Synthesis

The compound “4-(Piperidin-2-yl)benzamide hydrochloride” is an important synthetic fragment used in the design of drugs . It plays a significant role in the pharmaceutical industry . The compound is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Drug Design

Piperidine-containing compounds, including “4-(Piperidin-2-yl)benzamide hydrochloride”, are one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years .

Pharmacological Applications

The compound has potential pharmacological applications . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Biological Activity

The compound has potential biological activity . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anti-Cancer Activity

The compound has potential anti-cancer activity . This was discovered by retaining the N-(1-(2,6-difluorobenzyl)-4-piperidinyl)benzamide core and optimizing diaryl ether substituents in the A region of the derivatives .

Pain and Inflammatory Diseases Treatment

The pharmacological inhibition of soluble epoxide hydrolase (sEH) has been suggested as a potential therapy for the treatment of pain and inflammatory diseases through the stabilization of endogenous epoxyeicosatrienoic acids .

properties

IUPAC Name

4-piperidin-2-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8H2,(H2,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQNMBPIXAGUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-2-yl)benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-2-yl)benzamide hydrochloride
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Reactant of Route 4
4-(Piperidin-2-yl)benzamide hydrochloride
Reactant of Route 5
4-(Piperidin-2-yl)benzamide hydrochloride
Reactant of Route 6
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